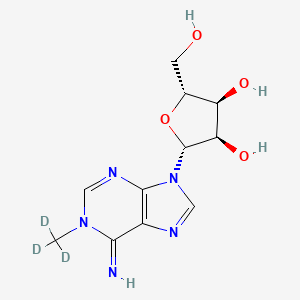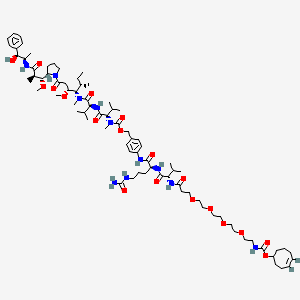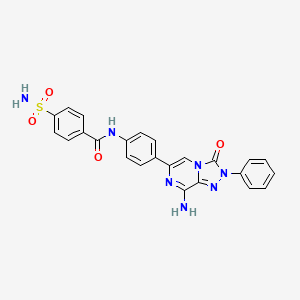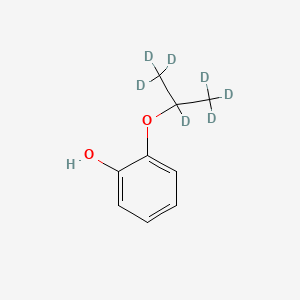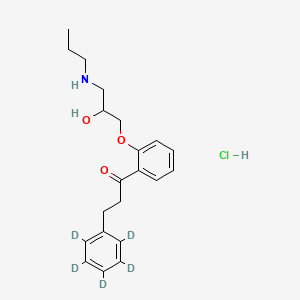
Propafenone-(phenyl-d5) (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propafenone-(phenyl-d5) (hydrochloride) is a deuterated form of propafenone hydrochloride, an antiarrhythmic agent used to treat conditions such as atrial and ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of propafenone-(phenyl-d5) (hydrochloride) involves the synthesis of the deuterated intermediate followed by its conversion to the hydrochloride salt. One method involves the use of 2-phenyl-benzothiazoline as a reducing agent to construct a reduction system, efficiently reducing carbon-carbon double bonds without the need for hydrogen or noble metals . This method is suitable for industrial production due to its simplicity, safety, and environmental friendliness.
Industrial Production Methods
Industrial production of propafenone hydrochloride typically involves the synthesis of key intermediates such as 2’-hydroxy dihydrochalcone, followed by further chemical transformations to obtain the final product . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Propafenone-(phenyl-d5) (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Propafenone-(phenyl-d5) (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the drug’s pathway in biological systems.
Medicine: Investigated for its efficacy and safety in treating arrhythmias, with a focus on its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antiarrhythmic agents and in quality control processes to ensure drug purity and consistency
Wirkmechanismus
Propafenone-(phenyl-d5) (hydrochloride) works by slowing the influx of sodium ions into cardiac muscle cells, reducing their excitability . This action is more selective for cells with a high rate of activity, making it effective in treating arrhythmias. The compound also exhibits beta-adrenergic blocking activity, which can lead to bradycardia and bronchospasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flecainide: Another class 1c antiarrhythmic agent with similar properties but different pharmacokinetics.
Lidocaine: A class 1b antiarrhythmic with a faster onset of action but shorter duration.
Amiodarone: A class 3 antiarrhythmic with a broader spectrum of activity but more side effects.
Uniqueness
Propafenone-(phenyl-d5) (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual action as a sodium channel blocker and beta-adrenergic blocker also sets it apart from other antiarrhythmic agents .
Eigenschaften
Molekularformel |
C21H28ClNO3 |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
InChI-Schlüssel |
XWIHRGFIPXWGEF-HIBBSUKHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=CC=CC=C2OCC(CNCCC)O)[2H])[2H].Cl |
Kanonische SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


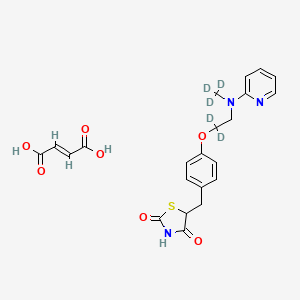
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
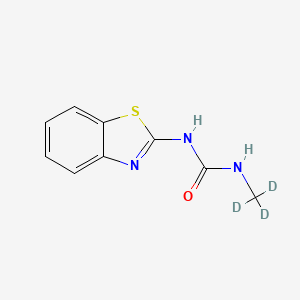
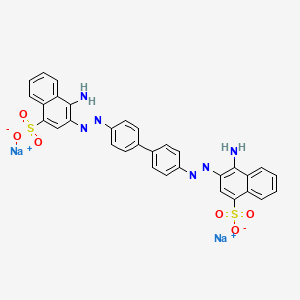
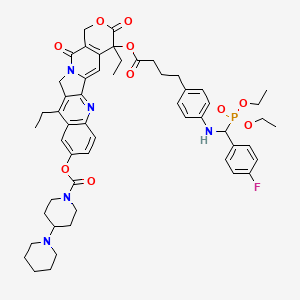
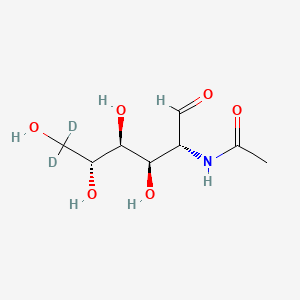
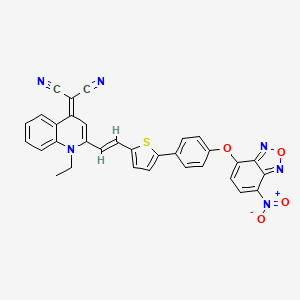
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
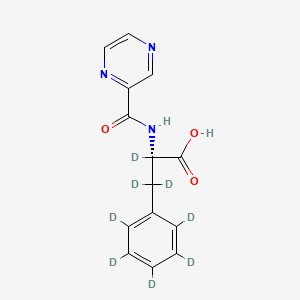
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
